molecular formula C11H13NO2 B11108724 1-(4-Methoxyphenyl)cyclopropane-1-carboxamide

1-(4-Methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B11108724
M. Wt: 191.23 g/mol
InChI Key: NYOXZRQYVYNHLU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C11H13NO2 It is characterized by a cyclopropane ring attached to a carboxamide group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)cyclopropane-1-carboxamide typically involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with appropriate amines. One common method involves the reaction of 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid with an amine under dehydrating conditions to form the desired carboxamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process would likely include steps for purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antiproliferative activity by inhibiting certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylate esters: Ester derivatives with varying alkyl groups.

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylamide derivatives: Compounds with different substituents on the amide nitrogen.

Uniqueness

1-(4-Methoxyphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring, a methoxyphenyl group, and a carboxamide group

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13)

InChI Key

NYOXZRQYVYNHLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N

Origin of Product

United States

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